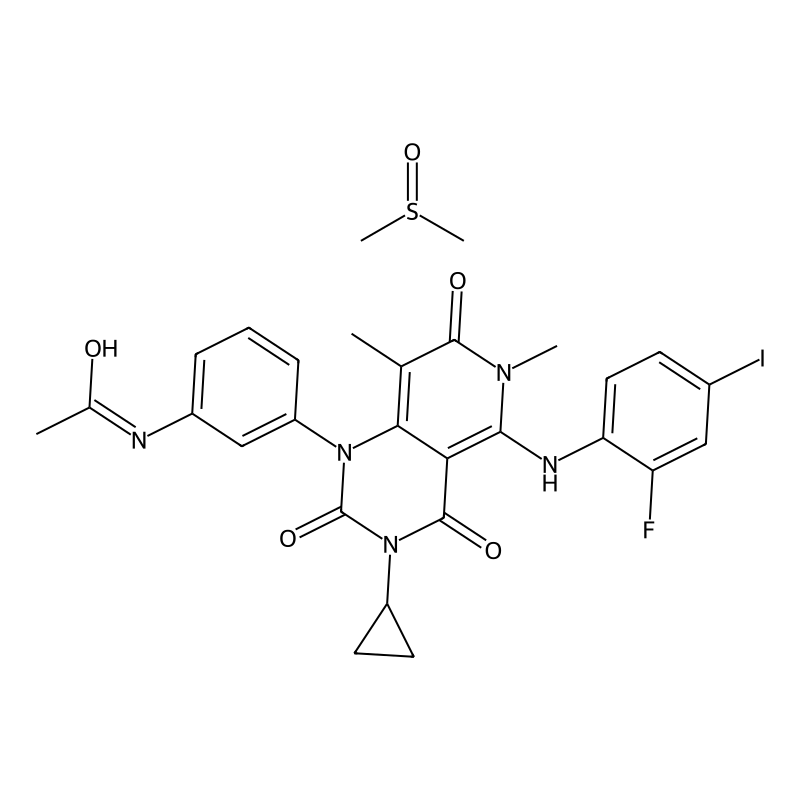

Trametinib

Content Navigation

Researchers requiring stable MEK inhibition for prolonged murine studies often face issues with short half-life compounds necessitating daily dosing, increasing handling stress. Trametinib (CAS 871700-17-3) addresses this with its ~40-hour murine half-life and sustained target residence, enabling every-other-day oral dosing.

- Sub-nanomolar MEK1/2 potency (IC50 ~0.7-0.92 nM)

- Unique KSR-MEK complex engagement with slow dissociation

- Stabilizes unphosphorylated MEK, preventing Raf phosphorylation

Ideal benchmark for BRAF V600E/K combination screens and PDX models.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

Trametinib (CAS 871700-17-3) is a highly potent, reversible, allosteric inhibitor of MEK1 and MEK2 kinases, widely procured as a benchmark material for oncology research and signal transduction modeling. Unlike broad-spectrum kinase inhibitors, trametinib selectively targets the MAPK/ERK pathway with sub-nanomolar potency (IC50 ~0.7-0.92 nM for MEK1). From a formulation perspective, the free base is a crystalline solid with low aqueous solubility, typically requiring dissolution in anhydrous DMSO (up to 20 mg/mL with warming) prior to aqueous dilution . Its distinct pharmacokinetic profile, characterized by an exceptionally long circulating half-life, makes it a foundational standard for both in vitro combination screenings and prolonged in vivo xenograft studies targeting BRAF/MEK-driven pathologies .

Research Fit

Substituting trametinib with other in-class MEK inhibitors, such as selumetinib, cobimetinib, or PD0325901, fundamentally alters assay kinetics, target occupancy, and in vivo dosing requirements[1]. While many MEK inhibitors share similar steady-state IC50 values, trametinib uniquely engages the Kinase Suppressor of Ras (KSR)-MEK complex, resulting in a significantly prolonged intracellular residence time and slow dissociation rate compared to rapid-off inhibitors like cobimetinib [1]. Furthermore, trametinib stabilizes the unphosphorylated form of MEK (u-MEK), preventing upstream Raf-mediated phosphorylation—a mechanistic feature not shared by PD0325901 [2]. In animal models, substituting trametinib with shorter half-life alternatives necessitates daily or twice-daily dosing, which increases animal handling stress and introduces pharmacokinetic volatility, whereas trametinib supports stable every-other-day dosing paradigms [2].

Substitution Risk

Sub-Nanomolar Potency Advantage Over Selumetinib

In cell-free kinase assays, trametinib demonstrates an IC50 of 0.7 to 0.92 nM for MEK1, whereas the comparator selumetinib requires a concentration of 14 nM to achieve the same half-maximal inhibition. This represents an approximately 15- to 20-fold increase in biochemical potency for trametinib.

| Evidence Dimension | MEK1 Kinase Inhibition (IC50) |

| Target Compound Data | 0.7 - 0.92 nM |

| Comparator Or Baseline | Selumetinib (14 nM) |

| Quantified Difference | ~15-20x higher potency |

| Conditions | Cell-free biochemical kinase assay |

Procuring trametinib allows researchers to use significantly lower working concentrations, thereby minimizing off-target toxicity in sensitive cellular assays.

Prolonged Target Residence Time on KSR-MEK Complexes

Washout experiments measuring intracellular residence time reveal that trametinib maintains prolonged target occupancy on KSR1-bound MEK complexes due to a highly extended dissociation phase[1]. In contrast, cobimetinib dissociates rapidly from both MEK1 and KSR1-MEK complexes under the same washout conditions, despite having a similar steady-state IC50 [1].

| Evidence Dimension | Intracellular dissociation / Residence time |

| Target Compound Data | Prolonged signal retention post-washout |

| Comparator Or Baseline | Cobimetinib (Rapid signal decay post-washout) |

| Quantified Difference | Significantly slower off-rate for trametinib |

| Conditions | Biolayer interferometry and intracellular washout assays on KSR1-MEK1 |

The slow off-rate ensures sustained pathway suppression without requiring constant drug exposure, making it superior for dynamic or intermittent dosing models.

In Vivo Half-Life and Dosing Frequency Efficiency

Pharmacokinetic profiling in murine models demonstrates that trametinib possesses an exceptionally long circulating half-life of approximately 40 hours [1]. This allows for an effective oral gavage dosing schedule of every two days. Conversely, cobimetinib exhibits a much shorter half-life, necessitating daily administration to maintain therapeutic plasma concentrations [1].

| Evidence Dimension | Murine circulating half-life and dosing frequency |

| Target Compound Data | ~40 hours (Every-other-day dosing) |

| Comparator Or Baseline | Cobimetinib (Requires daily dosing) |

| Quantified Difference | 50% reduction in required dosing frequency |

| Conditions | In vivo murine models (e.g., LPC-induced demyelination or xenografts) |

Selecting trametinib reduces animal handling stress and labor costs in long-term in vivo studies while ensuring stable pharmacokinetic exposure.

Unique Stabilization of Unphosphorylated MEK (u-MEK)

Ellipticity thermal shift assays demonstrate that trametinib preferentially binds and stabilizes unphosphorylated MEK (u-MEK), shifting its melting temperature (Tm) from a baseline of 50.2 °C to 57.5 °C[1]. In direct comparison, the MEK inhibitor PD0325901 provides negligible stabilization of u-MEK, yielding a Tm of only 50.9 °C [1]. This stabilization physically prevents upstream Raf from phosphorylating MEK.

| Evidence Dimension | u-MEK Thermal Shift (Tm) |

| Target Compound Data | 57.5 °C (+7.3 °C shift) |

| Comparator Or Baseline | PD0325901 (50.9 °C, +0.7 °C shift) |

| Quantified Difference | 10.4x greater thermal stabilization of u-MEK |

| Conditions | Ellipticity analysis (30-80 °C) with 10 µM compound |

This distinct mechanism makes trametinib the required choice for researchers specifically aiming to trap MEK in its unphosphorylated state rather than merely inhibiting its kinase activity.

Prolonged In Vivo Efficacy and Xenograft Studies

Because of its ~40-hour murine half-life and sustained target residence time, trametinib is the optimal MEK inhibitor for long-term in vivo studies, such as patient-derived xenograft (PDX) models or demyelination models. It allows for every-other-day oral dosing, which significantly reduces handling-induced stress artifacts compared to the daily dosing required by cobimetinib or selumetinib [1].

Baseline Standard for BRAF/MEK Combination Screening

Trametinib is the established clinical and preclinical benchmark for combination therapies targeting BRAF V600E/K mutations. Procurement of trametinib is essential for laboratories conducting high-throughput synergy screenings (e.g., alongside dabrafenib or encorafenib), as its unique u-MEK stabilization profile provides the standard baseline against which novel combination efficacies are measured [2].

Interrogation of Scaffolded KSR-MEK Signaling Complexes

For structural biology and signal transduction research focusing on Kinase Suppressor of Ras (KSR) scaffolds, trametinib is specifically required over other MEK inhibitors. Its unique ability to directly engage KSR at the MEK interface and maintain a slow dissociation rate under non-equilibrium conditions makes it the preferred chemical probe for isolating and studying KSR-MEK complex dynamics[3].

Application Fit Matrix

References

- [1] Wang, Y., et al. 'Trametinib, an anti-tumor drug, promotes oligodendrocytes generation and myelin formation.' Journal of Neuroinflammation (2022).

- [2] Vultur, A., et al. 'Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma.' Cancers (2022).

- [3] Khan, Z., et al. 'Structural basis for the action of the drug trametinib at KSR-bound MEK.' Nature (2020).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Drug Indication

MelanomaTrametinib as monotherapy or in combination with dabrafenib is indicated for the treatment of adult patients with unresectable or metastatic melanoma with a BRAF V600 mutation (see sections 4. 4 and 5. 1). Trametinib monotherapy has not demonstrated clinical activity in patients who have progressed on a prior BRAF inhibitor therapy (see section 5. 1). Adjuvant treatment of melanomaTrametinib in combination with dabrafenib is indicated for the adjuvant treatment of adult patients with Stage III melanoma with a BRAF V600 mutation, following complete resection. Non-small cell lung cancer (NSCLC)Trametinib in combination with dabrafenib is indicated for the treatment of adult patients with advanced non-small cell lung cancer with a BRAF V600 mutation.

Treatment of glioma

Livertox Summary

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

US Brand Name(s): Mekinist

FDA Approval: Yes

Trametinib is approved to be used alone or with dabrafenib to treat: Anaplastic thyroid cancer in patients whose disease is locally advanced or has metastasized (spread to other parts of the body) and who cannot receive local treatment. It is used with dabrafenib.

Melanoma. It is used: With dabrafenib in patients who have had surgery to remove cancer that has spread to the lymph nodes.

Alone or with dabrafenib in patients whose cancer cannot be removed by surgery or has metastasized.

Non-small cell lung cancer that has metastasized. It is used with dabrafenib.

Trametinib is used only in patients whose cancer has a certain mutation in the BRAF gene. Trametinib is also being studied in the treatment of other types of cancer.

Pharmacology

Trametinib is an orally bioavailable inhibitor of mitogen-activated protein kinase kinase (MEK MAPK/ERK kinase) with potential antineoplastic activity. Trametinib specifically binds to and inhibits MEK 1 and 2, resulting in an inhibition of growth factor-mediated cell signaling and cellular proliferation in various cancers. MEK 1 and 2, dual specificity threonine/tyrosine kinases often upregulated in various cancer cell types, play a key role in the activation of the RAS/RAF/MEK/ERK signaling pathway that regulates cell growth.

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XE - Protein kinase inhibitors

L01XE25 - Trametinib

Mechanism of Action

KEGG Target based Classification of Drugs

Serine/threonine kinases

STE group

MAP2K (MEK) [HSA:5604 5605] [KO:K04368 K04369]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Following oral administration of [14C]-trametinib, greater than 80% of excreted radioactivity was recovered in the feces while less than 20% of excreted radioactivity was recovered in the urine with less than 0.1% of the excreted dose as the parent molecule.

The apparent volume of distribution (Vc/F) is 214 L.

The apparent clearance is 4.9 L/h.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

2: Giurcaneanu C, Nitipir C, Popa LG, Forsea AM, Popescu I, Bumbacea RS. Evolution of Melanocytic Nevi under Vemurafenib, Followed by Combination Therapy with Dabrafenib and Trametinib for Metastatic Melanoma. Acta Dermatovenerol Croat. 2015 Jul;23(2):87-95. Review. PubMed PMID: 26228819.

3: Modak S, Asante-Korang A, Steinherz LJ, Grana N. Trametinib-induced Left Ventricular Dysfunction in a Child With Relapsed Neuroblastoma. J Pediatr Hematol Oncol. 2015 Aug;37(6):e381-3. doi: 10.1097/MPH.0000000000000364. PubMed PMID: 26181424.

4: Schick U, Kyula J, Barker H, Patel R, Zaidi S, Gregory C, Hafsi H, Roulstone V, Deutsch E, McLaughlin M, Harrington K. Trametinib radiosensitises RAS- and BRAF-mutated melanoma by perturbing cell cycle and inducing senescence. Radiother Oncol. 2015 Jul 8. pii: S0167-8140(15)00323-0. doi: 10.1016/j.radonc.2015.06.026. [Epub ahead of print] PubMed PMID: 26163092.

5: Chopra N, Nathan PD. Trametinib in metastatic melanoma. Expert Rev Anticancer Ther. 2015;15(7):749-60. doi: 10.1586/14737140.2015.1060127. PubMed PMID: 26107021.

6: Melanoma: Dabrafenib and trametinib improve overall survival. Nat Rev Clin Oncol. 2015 Sep;12(9):502. doi: 10.1038/nrclinonc.2015.114. Epub 2015 Jun 23. PubMed PMID: 26099986.

7: Draganova D, Kerger J, Caspers L, Willermain F. Severe bilateral panuveitis during melanoma treatment by Dabrafenib and Trametinib. J Ophthalmic Inflamm Infect. 2015 Jun 9;5:17. doi: 10.1186/s12348-015-0049-9. eCollection 2015. PubMed PMID: 26078801; PubMed Central PMCID: PMC4460117.

8: Menzies AM, Yeh I, Botton T, Bastian BC, Scolyer RA, Long GV. Clinical activity of the MEK inhibitor trametinib in metastatic melanoma containing BRAF kinase fusion. Pigment Cell Melanoma Res. 2015 Sep;28(5):607-10. doi: 10.1111/pcmr.12388. Epub 2015 Jul 3. PubMed PMID: 26072686; PubMed Central PMCID: PMC4539279.

9: Long GV, Stroyakovskiy D, Gogas H, Levchenko E, de Braud F, Larkin J, Garbe C, Jouary T, Hauschild A, Grob JJ, Chiarion-Sileni V, Lebbe C, Mandalà M, Millward M, Arance A, Bondarenko I, Haanen JB, Hansson J, Utikal J, Ferraresi V, Kovalenko N, Mohr P, Probachai V, Schadendorf D, Nathan P, Robert C, Ribas A, DeMarini DJ, Irani JG, Swann S, Legos JJ, Jin F, Mookerjee B, Flaherty K. Dabrafenib and trametinib versus dabrafenib and placebo for Val600 BRAF-mutant melanoma: a multicentre, double-blind, phase 3 randomised controlled trial. Lancet. 2015 Aug 1;386(9992):444-51. doi: 10.1016/S0140-6736(15)60898-4. Epub 2015 May 31. PubMed PMID: 26037941.

10: Minor DR, Puzanov I, Callahan MK, Hug BA, Hoos A. Severe gastrointestinal toxicity with administration of trametinib in combination with dabrafenib and ipilimumab. Pigment Cell Melanoma Res. 2015 Sep;28(5):611-2. doi: 10.1111/pcmr.12383. Epub 2015 Jun 23. PubMed PMID: 25996827.

11: Escandell I, Cabezas M, Martín JM, Terradez L, Pinazo MI. Effective treatment with Dabrafenib and Trametinib for a BRAF-mutated metastatic dedifferentiated malignant spindle cell neoplasm. J Eur Acad Dermatol Venereol. 2015 Apr 27. doi: 10.1111/jdv.13155. [Epub ahead of print] PubMed PMID: 25917403.

12: Qiu JG, Zhang YJ, Li Y, Zhao JM, Zhang WJ, Jiang QW, Mei XL, Xue YQ, Qin WM, Yang Y, Zheng DW, Chen Y, Wei MN, Shi Z. Trametinib modulates cancer multidrug resistance by targeting ABCB1 transporter. Oncotarget. 2015 Jun 20;6(17):15494-509. PubMed PMID: 25915534.

13: Fujishita T, Kajino-Sakamoto R, Kojima Y, Taketo MM, Aoki M. Antitumor activity of the MEK inhibitor trametinib on intestinal polyp formation in Apc(Δ716) mice involves stromal COX-2. Cancer Sci. 2015 Jun;106(6):692-9. doi: 10.1111/cas.12670. Epub 2015 May 1. PubMed PMID: 25855137.

14: Rissmann R, Hessel MH, Cohen AF. Vemurafenib/dabrafenib and trametinib. Br J Clin Pharmacol. 2015 Apr 6. doi: 10.1111/bcp.12651. [Epub ahead of print] PubMed PMID: 25847075.

15: Thota R, Johnson DB, Sosman JA. Trametinib in the treatment of melanoma. Expert Opin Biol Ther. 2015 May;15(5):735-47. doi: 10.1517/14712598.2015.1026323. Epub 2015 Mar 26. PubMed PMID: 25812921.

16: Schadendorf D, Amonkar MM, Stroyakovskiy D, Levchenko E, Gogas H, de Braud F, Grob JJ, Bondarenko I, Garbe C, Lebbe C, Larkin J, Chiarion-Sileni V, Millward M, Arance A, Mandalà M, Flaherty KT, Nathan P, Ribas A, Robert C, Casey M, DeMarini DJ, Irani JG, Aktan G, Long GV. Health-related quality of life impact in a randomised phase III study of the combination of dabrafenib and trametinib versus dabrafenib monotherapy in patients with BRAF V600 metastatic melanoma. Eur J Cancer. 2015 May;51(7):833-40. doi: 10.1016/j.ejca.2015.03.004. Epub 2015 Mar 17. PubMed PMID: 25794603.

17: Blumenschein GR Jr, Smit EF, Planchard D, Kim DW, Cadranel J, De Pas T, Dunphy F, Udud K, Ahn MJ, Hanna NH, Kim JH, Mazieres J, Kim SW, Baas P, Rappold E, Redhu S, Puski A, Wu FS, Jänne PA. A randomized phase II study of the MEK1/MEK2 inhibitor trametinib (GSK1120212) compared with docetaxel in KRAS-mutant advanced non-small-cell lung cancer (NSCLC)†. Ann Oncol. 2015 May;26(5):894-901. doi: 10.1093/annonc/mdv072. Epub 2015 Feb 26. PubMed PMID: 25722381.

18: Joshi M, Rice SJ, Liu X, Miller B, Belani CP. Trametinib with or without vemurafenib in BRAF mutated non-small cell lung cancer. PLoS One. 2015 Feb 23;10(2):e0118210. doi: 10.1371/journal.pone.0118210. eCollection 2015. PubMed PMID: 25706985; PubMed Central PMCID: PMC4338247.

19: Du SL, Yuan X, Zhan S, Tang LJ, Tong CY. Trametinib, a novel MEK kinase inhibitor, suppresses lipopolysaccharide-induced tumor necrosis factor (TNF)-α production and endotoxin shock. Biochem Biophys Res Commun. 2015 Mar 13;458(3):667-73. doi: 10.1016/j.bbrc.2015.01.160. Epub 2015 Feb 13. PubMed PMID: 25684183.

20: Mas C, Boda B, CaulFuty M, Huang S, Wiszniewski L, Constant S. Antitumour efficacy of the selumetinib and trametinib MEK inhibitors in a combined human airway-tumour-stroma lung cancer model. J Biotechnol. 2015 Jul 10;205:111-9. doi: 10.1016/j.jbiotec.2015.01.012. Epub 2015 Jan 20. PubMed PMID: 25615947.

(Last Updated: 4/21/2016)

Explore Compound Types